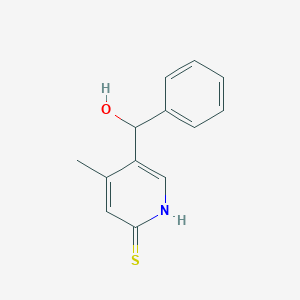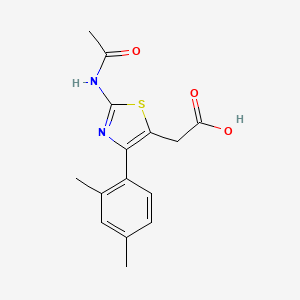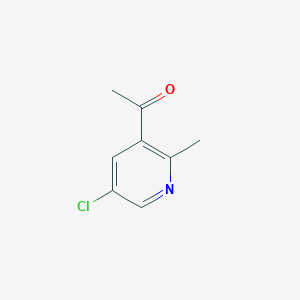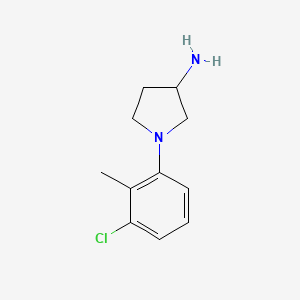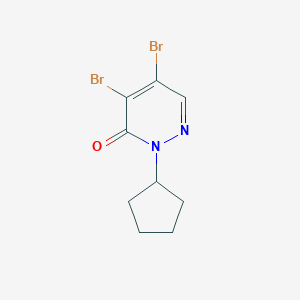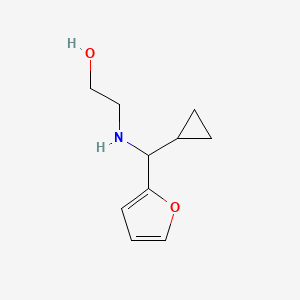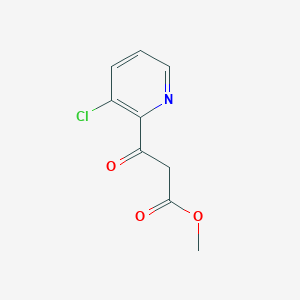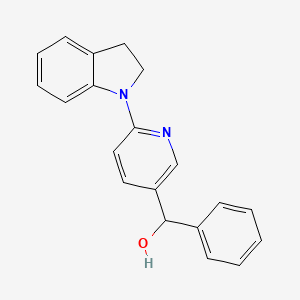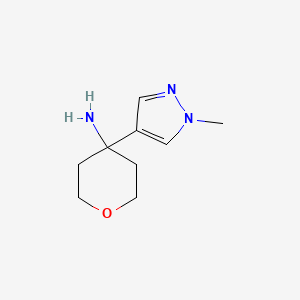
4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine is a chemical compound with the molecular formula C9H15N3O It is a heterocyclic compound that contains both a pyrazole and a tetrahydropyran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 1-methyl-1H-pyrazole with tetrahydro-2H-pyran-4-amine under specific conditions. One common method involves the use of a palladium on carbon catalyst in a continuous-flow hydrogenation reactor at 50°C . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic hydrogenation methods. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Aplicaciones Científicas De Investigación
4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-amine
- 4-Methylpyrazole
- 1H-Pyrazol-4-amine, 5-methyl-1-(tetrahydro-2H-pyran-4-yl)
Uniqueness
4-(1-Methyl-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-amine is unique due to its specific combination of pyrazole and tetrahydropyran rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-(1-methylpyrazol-4-yl)oxan-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-12-7-8(6-11-12)9(10)2-4-13-5-3-9/h6-7H,2-5,10H2,1H3 |
Clave InChI |
PKMWYNPMVPWZGV-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C2(CCOCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



